2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a molecular formula of C20H19ClN4O2S This compound is notable for its unique structure, which includes a thiazine ring, a hydrazinyl group, and a chlorobenzylidene moiety
Preparation Methods
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with thiosemicarbazide and subsequent reactions to form the thiazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide include:
ETHYL 2-{[(2E)-2-(4-CHLOROBENZYLIDENE)HYDRAZINOACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar hydrazinyl and chlorobenzylidene structure but differs in the core ring system.
ETHYL (2E)-2-(4-CHLOROBENZYLIDENE)-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: This compound shares the chlorobenzylidene moiety but has a different thiazole ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific ring system and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN4O2S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-N-(4-ethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2S/c1-2-13-5-9-16(10-6-13)23-19(27)17-11-18(26)24-20(28-17)25-22-12-14-3-7-15(21)8-4-14/h3-10,12,17H,2,11H2,1H3,(H,23,27)(H,24,25,26)/b22-12+ |
InChI Key |
CDHHNYNBHGSGGC-WSDLNYQXSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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